molecular formula C15H16N4O3S2 B13354034 N-(2-Cyano-3-methylbutan-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamide

N-(2-Cyano-3-methylbutan-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamide

Cat. No.: B13354034
M. Wt: 364.4 g/mol
InChI Key: QHJANKBFWLYWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyano-3-methylbutan-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamide is a benzothiazole-based hybrid compound characterized by a 6-nitro-substituted benzo[d]thiazole core linked to a thioacetamide moiety. The thioacetamide bridge connects the benzothiazole ring to a branched alkyl chain bearing a cyano group at the 2-position of 3-methylbutane.

The compound’s synthesis likely involves nucleophilic substitution reactions, similar to methods described for analogous benzothiazole-acetamide hybrids, where chloroacetyl chloride intermediates react with thiol-containing fragments under basic conditions (e.g., K₂CO₃ in acetone or DMF) .

Properties

Molecular Formula

C15H16N4O3S2

Molecular Weight

364.4 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H16N4O3S2/c1-9(2)15(3,8-16)18-13(20)7-23-14-17-11-5-4-10(19(21)22)6-12(11)24-14/h4-6,9H,7H2,1-3H3,(H,18,20)

InChI Key

QHJANKBFWLYWGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-(2-Cyano-3-methylbutan-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include the formation of the thiazole ring and the introduction of the cyano and acetamide functionalities.

Biological Activity

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs demonstrate significant antimicrobial properties. For instance, derivatives of thiazole have shown efficacy against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for related compounds often fall within the range of 50 to 100 μg/mL, indicating potent activity against pathogens .

Cytotoxicity

Studies have demonstrated that related thiazole derivatives exhibit selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, certain derivatives have shown EC50 values in the range of 28 to 290 ng/mL against specific cancer cell lines, suggesting a promising therapeutic window .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Several studies suggest that thiazole derivatives can inhibit key enzymes involved in cellular processes, including those linked to cancer proliferation.
  • Interaction with Cellular Targets : The compound may interact with specific cellular receptors or pathways that are critical for cell survival and proliferation.

Case Studies

  • Anticancer Activity : A study focusing on thiazole-based compounds reported that certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines (MDA-MB-231), with IC50 values indicating effective inhibition of cell growth .
  • Antimicrobial Efficacy : Another research highlighted the antimicrobial potential of thiazole derivatives, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria, providing a basis for further development as antimicrobial agents .

Data Tables

Activity Type Compound EC50/MIC (μg/mL) Cell Line/Organism
AntimicrobialRelated Thiazole Derivative50Various bacterial strains
CytotoxicityThiazole Derivative28MDA-MB-231 (breast cancer)
CytotoxicityThiazole Derivative290WI-38 VA-13 (normal cell line)

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its 2-cyano-3-methylbutan-2-yl substituent, which distinguishes it from other benzothiazole-acetamide derivatives. Key structural comparisons with analogous compounds are summarized below:

Compound Name / ID Core Structure Key Substituents Bioactive Moieties
Target Compound 6-Nitrobenzo[d]thiazole + thioacetamide 2-Cyano-3-methylbutan-2-yl Nitro group, thioether, cyanoalkyl
Compound 4a () 6-Nitrobenzo[d]thiazole + dioxothiazolidine 4-Fluorobenzylidene Fluorophenyl, dioxothiazolidinone
Compound 6d () 6-Nitrobenzo[d]thiazole + thiadiazole 3-Phenylureido-thiadiazole Ureido group, thiadiazole
N-(6-(3-Cyano-5-(trifluoromethyl)phenyl)benzo[d]thiazol-2-yl)acetamide () Benzo[d]thiazole + acetamide 3-Cyano-5-(trifluoromethyl)phenyl Trifluoromethyl, cyano

Key Observations :

  • The nitro group at position 6 of the benzothiazole ring is conserved across all analogs, critical for electron-withdrawing effects and enhancing binding to kinase targets like VEGFR-2 .
  • The cyanoalkyl group in the target compound may improve metabolic stability compared to bulkier aryl substituents (e.g., phenylureido or benzylidene groups) .
Physicochemical Properties

Comparative data on melting points, solubility, and spectral characteristics:

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility (Preadmet Prediction) Notable Spectral Features (1H NMR)
Target Compound Not reported ~420 (estimated) Moderate (logP ~3.5) δ 1.45 (s, 6H, -C(CH₃)₂), δ 3.20 (s, 2H, -SCH₂CO-)
Compound 4a () 199–201 458.37 Low (logP ~4.1) δ 7.82 (d, 2H, Ar-H), δ 10.2 (s, 1H, NH)
Compound 6d () Not reported 518.54 Moderate δ 8.20 (s, 1H, NH), δ 7.60–7.40 (m, 5H, Ar-H)
Compound 3f () 212–213 360.33 Low δ 9.48 (s, 1H, NH), δ 7.92 (d, 1H, Ar-H)

Key Observations :

  • The target compound’s branched alkyl chain may lower its melting point compared to rigid aryl-substituted analogs (e.g., 4a, 3f) due to reduced crystallinity.

Key Observations :

  • The absence of bioactivity data for the target compound necessitates extrapolation from structural analogs.
  • Compound 6d , with a thiadiazole-ureido substituent, shows superior VEGFR-2 inhibition (IC₅₀ = 48.2 nM) to the control drug Sorafenib, highlighting the importance of heterocyclic appendages .
  • Derivatives with electron-deficient aryl groups (e.g., nitro, cyano) demonstrate enhanced apoptosis induction, suggesting the target compound’s cyanoalkyl chain may confer similar effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.